molecular formula C18H18ClFN2O3S B2506727 5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide CAS No. 682762-92-1

5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide

Cat. No. B2506727
CAS RN: 682762-92-1
M. Wt: 396.86
InChI Key: UVCWHAMEEFUUHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of interest in the development of therapeutic agents. In one study, a series of sulfonamides were synthesized starting from 4-methoxyphenethylamine. This compound reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was then treated with various alkyl/aralkyl halides to produce a series of new derivatives. These compounds were characterized using spectroscopic techniques and showed potential as acetylcholinesterase inhibitors, which could be relevant for Alzheimer’s disease treatment .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. In the case of the synthesized sulfonamides, their structural characterization was confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy. The elemental analysis data was coherent with the spectral data, ensuring the accuracy of the synthesized compounds. The docking studies of these ligands against acetylcholinesterase were also performed to compare the binding affinities with IC50 values, which is important for understanding their mechanism of action .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for a range of substrates, including diketones, keto esters, and aromatic amines, yielding chlorinated products in good to high yields . This demonstrates the versatility of sulfonamide derivatives in chemical synthesis and their potential utility in creating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the introduction of a fluorine atom into the sulfonamide structure can significantly enhance the selectivity of cyclooxygenase-2 (COX-2) inhibitors. This was demonstrated in a study where the introduction of a fluorine atom preserved COX-2 potency and increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor . Additionally, site-selective fluorinations of chlorophyll-a derivatives showed that the strong electronegativity of the fluorine atom can cause bathochromic shifts in absorption and fluorescence emission bands, indicating the impact of such modifications on the optical properties of the compounds .

Scientific Research Applications

Anti-HIV and Antifungal Activities

Research has identified novel compounds with potential anti-HIV and antifungal activities. In a study by Zareef et al. (2007), a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and characterized for their physical, microanalytical, and spectral data. Some of these synthesized compounds demonstrated promising in vitro anti-HIV and antifungal activities, highlighting their potential for therapeutic applications in infectious disease management Zareef, M., Iqbal, R., Al-Masoudi, N., Zaidi, J., Arfan, M., & Shahzad, S. (2007). Phosphorus, Sulfur, and Silicon and the Related Elements.

Fluorophore for Zn(II) Detection

Another study focused on the synthesis and preliminary spectroscopic study of analogues of a Zinquin-related fluorophore, where compounds showed a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II) to the solution. These compounds form fluorescent complexes with Zn(II), indicating their utility in detecting and quantifying Zn(II) in various biological and environmental samples. This research opens avenues for developing sensitive and selective sensors for metal ions, contributing to analytical chemistry and environmental monitoring Kimber, M., Geue, J.P., Lincoln, S., Ward, A., & Tiekink, E. (2003). Australian Journal of Chemistry.

Corrosion Inhibition Studies

In the realm of materials science, Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This study utilized quantum chemical calculations and molecular dynamics simulations to predict the efficiency of these derivatives in corrosion inhibition, which is crucial for extending the life of metal structures and reducing maintenance costs in various industrial applications. Such research underscores the significance of chemical compounds in corrosion science, contributing to the development of more durable and corrosion-resistant materials Kaya, S., Guo, L., Kaya, C., Tüzün, B., Obot, I., Touir, R., & Islam, N. (2016). Journal of The Taiwan Institute of Chemical Engineers.

properties

IUPAC Name

5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S/c1-11-14(15-10-13(20)4-5-16(15)22-11)7-8-21-26(23,24)18-9-12(19)3-6-17(18)25-2/h3-6,9-10,21-22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCWHAMEEFUUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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